molecular formula C12H23NO3 B3021942 tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate CAS No. 412293-62-0

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

Cat. No.: B3021942
CAS No.: 412293-62-0
M. Wt: 229.32
InChI Key: JJAVBBNDEUQQSR-UHFFFAOYSA-N
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Description

“tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate” is a chemical compound with the CAS Number: 792913-83-8 . It has a molecular weight of 229.32 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H23NO3 . The InChI Key is JJAVBBNDEUQQSR-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 229.32 .

Scientific Research Applications

Synthesis and Chemical Properties

  • It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the relative substitution of the cyclopentane ring akin to that in β-2-deoxyribosylamine (Ober et al., 2004).
  • New monomeric antioxidants containing hindered phenol have been synthesized, demonstrating stabilizing effects against thermal oxidation and the capability of copolymerizing with vinyl monomers (Jiang-qing Pan et al., 1998).
  • An efficient synthesis route for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a key intermediate in biologically active compounds, has been developed, with an optimized method yielding an 81% total yield (Bingbing Zhao et al., 2017).

Applications in Material Science

  • The preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate for Diels-Alder reactions highlights its role in the synthesis of complex organic molecules (Padwa et al., 2003).
  • Synthesized spirocyclopropanated analogues of insecticides demonstrate the versatility of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate in agricultural chemistry (Farina Brackmann et al., 2005).

Biochemical Studies

  • The compound has shown moderated protective activity in astrocytes stimulated with Amyloid Beta 1-42 and in a scopolamine model, suggesting potential for Alzheimer’s disease research (Raúl Horacio Camarillo-López et al., 2020).
  • An efficient stereoselective synthesis of six stereoisomers of this compound as key intermediates for the synthesis of factor Xa inhibitors showcases its significance in medicinal chemistry (Xin Wang et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statement H302 . Precautionary statements include P264, P270, P301, P301, P312, P330 .

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h9,14H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAVBBNDEUQQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50667662, DTXSID401143332
Record name tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50667662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792913-83-8, 412293-62-0
Record name 1,1-Dimethylethyl N-(4-hydroxy-1-methylcyclohexyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=792913-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50667662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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